Cyanoacetic acid

Overview

Description

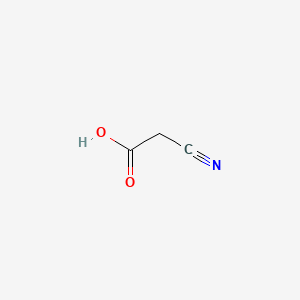

Cyanoacetic acid (C₃H₃NO₂, molecular weight 85.06 g/mol, CAS 372-09-8) is a carboxylic acid derivative featuring a cyano (–CN) group adjacent to the carboxyl (–COOH) moiety. This structure imparts unique reactivity, including strong electron-withdrawing effects, acidity, and versatility in organic synthesis. It is synthesized via esterification of this compound with alcohols using catalysts like niobium pentachloride (NbCl₅) or zirconium oxychloride , and its rotational isomers (cis and gauche) have been characterized using jet-cooled spectroscopy . Applications span pharmaceuticals (e.g., cisplatin analogs for cyanide poisoning ), polymer chemistry (carbazole-based photopolymerization agents ), and interstellar medium research due to its detectable rotational signatures .

Preparation Methods

Acidic Hydrolysis of Cyanoacetic Esters

The hydrolysis of cyanoacetic esters using aqueous hydrochloric acid (HCl) represents a classical route to cyanoacetic acid, first patented in 1973 (US3723499A). This method capitalizes on the ester's susceptibility to acidic cleavage, yielding high-purity this compound without requiring subsequent purification.

Reaction Mechanism and Conditions

The process involves treating cyanoacetic esters (general formula $$ R-OOCCH2CN $$, where $$ R $$ = alkyl group) with HCl in a molar ratio of 1:0.25–0.55 (ester:HCl) at 50–100°C . Optimal conditions use a 1:0.35–0.45 molar ratio and temperatures of 80–100°C , with 10–15 moles of water per mole of ester to facilitate hydrolysis. For instance, methyl cyanoacetate ($$ CH3OOCCH_2CN $$) reacts with 0.4 moles of HCl at 80–90°C for 10 minutes, achieving a 96.5% yield of this compound with 97% purity . Post-reaction, vacuum evaporation isolates crystalline this compound, avoiding thermal decomposition above 60–70°C .

Industrial Adaptations

This method is favored for its simplicity and scalability. Ethyl and propyl esters are equally viable, though methyl esters dominate due to cost-effectiveness. A key limitation is the corrosive nature of HCl, necessitating specialized reactor materials.

Chloroacetic Acid Cyanidation

An industrial-scale synthesis involves chloroacetic acid ($$ ClCH2COOH $$), sodium cyanide (NaCN), and hydrochloric acid, as detailed in ChemBK. This two-step process first generates sodium cyanoacetate ($$ NaOOCCH2CN $$), which is acidified to this compound.

Process Overview

- Neutralization : Chloroacetic acid is neutralized with sodium carbonate ($$ Na2CO3 $$) at <45°C to form sodium chloroacetate ($$ NaOOCCH_2Cl $$).

- Cyanidation : Sodium chloroacetate reacts with NaCN at 105–115°C for 2–3 minutes, producing sodium cyanoacetate.

- Acidification : Hydrochloric acid addition at <50°C liberates this compound, followed by vacuum dehydration to isolate the product.

Yield and Purity

Raw material consumption per ton of product includes 1,240 kg chloroacetic acid (95%) and 710 kg NaCN (96%) . The final product achieves ≥95% purity , though residual sodium chloride ($$ NaCl $$) necessitates crystallization steps for further refinement.

Nickel-Catalyzed Carboxylation of Acetonitrile

A novel approach (CN104557611A) employs formic acid ($$ HCOOH $$) and acetonitrile ($$ CH3CN $$) under carbon dioxide ($$ CO2 $$) atmosphere, catalyzed by organometallic nickel complexes. This method aligns with green chemistry principles by avoiding halogenated intermediates.

Reaction Parameters

- Molar ratio : $$ HCOOH:CH_3CN = 1:2–1:5 $$ (optimal 1:3–1:4 ).

- Catalyst loading : 0.5–4 wt% nickel relative to reaction mass.

- Conditions : 40–150°C , 1–8 MPa pressure , 10–30 hours .

Advantages and Challenges

This route offers a halogen-free pathway but requires high-pressure equipment and precise temperature control. While yields remain unspecified, the patent emphasizes >90% conversion efficiency under optimized conditions.

Cyanoacetic Ester Synthesis as a Precursor Pathway

Indirect methods first synthesize cyanoacetic esters, which are subsequently hydrolyzed. US6130347A details ester preparation via monochloroacetic esters ($$ ClCH_2COOR $$) and hydrogen cyanide (HCN) in the presence of bases like NaOH or NH₃.

Key Steps

- Reaction : $$ ClCH2COOR + HCN \rightarrow NCCH2COOR + HCl $$.

- Conditions : 0–60°C , atmospheric pressure, 2–4:1 HCN:ester molar ratio .

- Yield : Up to 95% for n-butyl cyanoacetate.

Industrial Relevance

This method’s high yields justify its use despite HCN’s toxicity. Subsequent ester hydrolysis (Section 1) completes the route to this compound.

Mechanistic and Practical Considerations

Environmental Impact

- Chloroacetic Route : Generates NaCl byproduct, complicating waste management.

- Nickel-Catalyzed Method : Halogen-free but energy-intensive due to high-pressure conditions.

Scalability

Chemical Reactions Analysis

Cyanoacetic acid undergoes various chemical reactions:

Decarboxylation: Upon heating at 160°C, this compound undergoes decarboxylation to form acetonitrile (CH₃CN).

Cyanoacetylation: It is used in cyanoacetylation reactions with various pyrroles, indoles, and aniline derivatives.

Cyclizations and Syntheses: This compound is involved in the synthesis of coumarins and other heterocycles.

Scientific Research Applications

Pharmaceutical Synthesis

Cyanoacetic acid plays a significant role in the pharmaceutical industry as a key building block for numerous active pharmaceutical ingredients (APIs). It is involved in the synthesis of various drugs, including:

- Dextromethorphan : A common cough suppressant.

- Amiloride : A potassium-sparing diuretic used to treat hypertension and heart failure.

- Sulfadimethoxine : An antibiotic used in veterinary medicine.

- Allopurinol : A medication for gout and kidney stones.

The demand for this compound in drug synthesis is driven by its ability to streamline complex reactions and improve yields, making it an attractive choice for pharmaceutical manufacturers .

Agrochemical Formulations

In the agrochemical sector, this compound is utilized to formulate herbicides and pesticides. Its effectiveness as an intermediate allows for the synthesis of targeted agrochemicals that address specific pests while minimizing environmental impact. The focus on sustainable agricultural practices has led to increased research into this compound-based formulations that enhance crop yield and resilience against diseases .

Material Science

Recent advancements have seen this compound applied in material science for synthesizing advanced materials such as polymers and resins. Due to its reactive nature, it can produce materials with tailored properties, including enhanced thermal stability and mechanical strength. This application is crucial for developing coatings, adhesives, and composites that meet specific performance criteria .

Innovative Chemical Processes

Research is ongoing to optimize chemical processes involving this compound. Innovations include:

- One-Pot Reactions : Streamlining the synthesis process by combining multiple steps into a single reaction vessel.

- Catalytic Methods : Utilizing catalysts to enhance reaction efficiency and reduce waste.

These methods align with global sustainability goals by making chemical manufacturing more environmentally friendly while maintaining high efficiency .

Case Study 1: Synthesis of Dihydropyrimidinones

This compound has been successfully employed as a catalyst in the Biginelli reaction, leading to the synthesis of dihydropyrimidinones with yields ranging from 80% to 99%. This reaction showcases this compound's potential as a Bronsted acid catalyst in organic synthesis .

Case Study 2: Knoevenagel Condensation

In another application, this compound was used as an active methylene compound for the Knoevenagel condensation reaction. This process yielded eleven Knoevenagel adducts with good yields (65% to 97%) under microwave irradiation. Some of these adducts demonstrated larvicidal activity against Aedes aegypti, highlighting the compound's potential in developing bioactive products .

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds/Products |

|---|---|---|

| Pharmaceutical Synthesis | Building blocks for APIs | Dextromethorphan, Amiloride, Allopurinol |

| Agrochemical Formulations | Herbicides and pesticides | Targeted agrochemicals |

| Material Science | Synthesis of polymers and resins | Coatings, adhesives, composites |

| Innovative Chemical Processes | One-pot reactions, catalytic methods | Streamlined synthesis techniques |

Mechanism of Action

The mechanism of action of cyanoacetic acid involves its high acidity (pKa of 2.5), which makes it a versatile intermediate in various chemical reactions. It can form enol intermediates that react with aldehydes in Knoevenagel condensations, leading to the formation of α,β-unsaturated compounds . This reactivity is crucial for its role in synthesizing various organic compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Acetic Acid (CH₃COOH)

- Structure and Acidity: Lacks the electron-withdrawing –CN group. Acetic acid has a pKa of ~4.76, while cyanoacetic acid’s pKa is ~2.5 due to the –CN group stabilizing the conjugate base .

- Applications: this compound is preferred in synthetic chemistry for heterocycle synthesis (e.g., azoles and azines ), while acetic acid is a bulk solvent and precursor.

Chloroacetic Acid (ClCH₂COOH)

- Structure and Acidity : The –Cl group is less electron-withdrawing than –CN, resulting in a higher pKa (~2.86).

- Synthesis: Chloroacetic acid esters are prepared via alkylation with KCN , whereas this compound esters use aqueous solutions for cost efficiency .

- Toxicity: Both require careful handling, but this compound’s derivatives (e.g., ethyl cyanoacetate) release toxic metabolites .

Trifluoroacetic Acid (CF₃COOH)

- Acidity: The –CF₃ group confers extreme acidity (pKa ~0.23), surpassing this compound .

- Applications: Trifluoroacetic acid is a strong solvent and catalyst in peptide synthesis, while this compound specializes in condensations and dye synthesis (e.g., merocyanines ).

Malonic Acid (HOOCCH₂COOH)

- Relation: this compound hydrolyzes to malonic acid under basic conditions .

- Reactivity: Malonic acid participates in decarboxylative reactions, whereas this compound’s –CN group enables nucleophilic substitutions (e.g., with alkyl halides ).

Ethyl Cyanoacetate (C₅H₇NO₂)

- Properties: A key derivative, it is a colorless liquid (MW 113.11 g/mol) with keto-enol tautomerism .

- Synthesis: Traditionally made from chloroacetic ester and KCN, but modern methods use aqueous this compound for higher efficiency .

- Applications : Used in heterocycle synthesis and as a precursor for dyes .

Data Tables

Table 1: Physicochemical Properties of this compound and Analogues

Key Research Findings

- Spectroscopy: this compound’s cis and gauche rotamers exhibit distinct rotational constants (Table 1 in ), aiding interstellar detection.

- Toxicity: Ethyl cyanoacetate’s toxicity is linked to this compound release, necessitating stringent safety protocols .

- Material Science: Carbazole-cyanoacetic acid hybrids show red-shifted emission, advantageous for optoelectronics .

Biological Activity

Cyanoacetic acid is a versatile compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and agricultural science. This article explores its biological properties, applications, and relevant case studies, supported by data tables and research findings.

This compound, chemically represented as , is a colorless liquid with a pungent odor. It is known for its high reactivity due to the presence of both cyano and carboxylic acid functional groups. This reactivity enables it to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.

1. Anticancer Properties

Recent studies have demonstrated that this compound derivatives exhibit anticancer activity against several human tumor cell lines. For instance, a study evaluated the cytotoxic effects of this compound hydrazide derivatives against hepatocellular carcinoma (HepG2), colon cancer (HCT-116), prostate cancer (PC3), and breast cancer (MCF-7) cell lines. The results indicated that most derivatives displayed satisfactory activity, suggesting their potential as anticancer agents .

2. Larvicidal Activity

This compound has also been investigated for its larvicidal properties. A study reported the synthesis of Knoevenagel adducts using this compound, which demonstrated significant larvicidal activity against Aedes aegypti larvae. The lethal concentrations (LC50) were found to be 19.63 µg/mL and 33.84 µg/mL for different adducts, indicating its potential use in vector control .

3. Antioxidant Activity

In addition to its anticancer properties, certain derivatives of this compound have shown antioxidant activity. This property is crucial in mitigating oxidative stress-related diseases and could be beneficial in developing new therapeutic agents .

The biological activity of this compound derivatives can be attributed to their ability to interact with biological targets such as enzymes and receptors. For example, the anticancer effects may involve the inhibition of specific pathways crucial for tumor growth and proliferation.

Table 1: Biological Activities of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Activity Type |

|---|---|---|---|

| This compound Hydrazide | HepG2 | 15 | Anticancer |

| This compound Hydrazide | HCT-116 | 12 | Anticancer |

| This compound Derivative A | Aedes aegypti | 19.63 | Larvicidal |

| This compound Derivative B | Aedes aegypti | 33.84 | Larvicidal |

Case Studies

Case Study 1: Anticancer Activity Evaluation

In vitro studies conducted on this compound hydrazide derivatives revealed their potential as effective anticancer agents against multiple human cancer cell lines. The study utilized standard cytotoxicity assays to determine the IC50 values, which indicated promising results for further development .

Case Study 2: Larvicidal Efficacy

Research focused on the synthesis of Knoevenagel adducts from this compound highlighted their effectiveness in controlling mosquito populations. The study provided insights into the structure-activity relationship (SAR) of these compounds, emphasizing the importance of substituents in enhancing biological activity .

Q & A

Basic Research Questions

Q. What are the established synthesis pathways for cyanoacetic acid, and how do reaction conditions influence yield and purity?

this compound is commonly synthesized via nucleophilic substitution of chloroacetic acid with sodium cyanide, followed by hydrolysis to yield the final product . Alternative routes include saponification of this compound esters or hydrolysis of cyanoacetamide . Reaction conditions such as temperature (optimal range: 40–60°C), pH control (acidic media), and catalyst use (e.g., sulfuric acid) significantly impact yield and purity. For example, incomplete hydrolysis of intermediates can lead to residual nitrile impurities, necessitating recrystallization or chromatography for purification .

Q. What methodologies are recommended for determining the purity of this compound in research settings?

Neutralization titration is a standard method for assessing purity (>98% by titration, as per commercial standards) . Advanced techniques like ion chromatography (IC) or gas chromatography (GC) provide higher sensitivity for detecting trace impurities (e.g., unreacted chloroacetic acid or sodium cyanide residues) . Nuclear magnetic resonance (NMR) spectroscopy can also confirm structural integrity, particularly for detecting hydrolyzed byproducts .

Q. How should researchers handle this compound's hygroscopic nature during experimental procedures?

Store this compound in airtight containers under inert gas (e.g., nitrogen) at temperatures <15°C to minimize moisture absorption . During experiments, pre-dry solvents and use anhydrous conditions. Gravimetric analysis of samples before use is recommended to account for water content .

Q. What are the key stability considerations for this compound under varying thermal and pH conditions?

this compound decomposes at elevated temperatures (>150°C), releasing toxic hydrogen cyanide (HCN). Avoid prolonged heating in acidic or basic media, as hydrolysis can yield malonic acid or ammonium salts, respectively . Stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are advised for reaction optimization .

Q. Which analytical techniques are most effective for characterizing this compound derivatives in synthetic workflows?

High-performance liquid chromatography (HPLC) with UV detection is ideal for monitoring reaction progress, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., nitrile at ~2250 cm⁻¹) . Mass spectrometry (MS) provides molecular weight confirmation, and X-ray crystallography resolves structural ambiguities in crystalline derivatives .

Advanced Research Questions

Q. What mechanistic insights explain this compound's role as an organocatalyst in multicomponent reactions like the Biginelli reaction?

this compound acts as a bifunctional catalyst, where the carboxylic acid proton activates carbonyl electrophiles, and the nitrile group stabilizes intermediates via hydrogen bonding. Kinetic studies (e.g., rate determination via UV-Vis spectroscopy) and density functional theory (DFT) simulations reveal transition-state stabilization in Knoevenagel condensations . Isotopic labeling (e.g., deuterated solvents) can further elucidate proton-transfer pathways .

Q. How can computational methods like density functional theory (DFT) be applied to study this compound's electronic properties and reactivity?

DFT calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, predicting reactive sites for nucleophilic/electrophilic attacks . Solvent effects can be incorporated using polarizable continuum models (PCM), while time-dependent DFT (TD-DFT) simulates UV absorption spectra for comparison with experimental data .

Q. What strategies resolve contradictions in reported pKa values of this compound across different solvent systems?

Discrepancies arise from solvent polarity and ion-pairing effects. Standardize measurements using potentiometric titration in buffered aqueous solutions or mixed solvents (e.g., water-DMSO). Compare results with computational pKa predictions (e.g., COSMO-RS) to identify systematic errors .

Q. How does this compound participate in light-induced redox reactions for nanoparticle synthesis or photocatalytic applications?

this compound can act as a hole scavenger in colloidal semiconductor systems (e.g., TiO₂), where its oxidation under UV light facilitates electron-hole separation. Spectroelectrochemical methods (e.g., transient absorption spectroscopy) track charge-transfer kinetics, while X-ray photoelectron spectroscopy (XPS) confirms surface adsorption .

Q. What experimental designs address conflicting data on this compound's reactivity in protic vs. aprotic solvents?

Controlled studies comparing reaction rates (e.g., esterification kinetics) in solvents like water, ethanol, and DMF can isolate solvent effects. Use Arrhenius plots to analyze activation energies and NMR titration to quantify hydrogen-bonding interactions. Replicate experiments under inert atmospheres to exclude moisture/O₂ interference .

Q. Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., titration + chromatography) and statistically assess outliers via Grubbs' test .

- Experimental Reproducibility : Document reaction conditions meticulously (e.g., humidity, stirring rate) and share raw data in supplementary materials .

- Safety Protocols : Adhere to Material Safety Data Sheet (MSDS) guidelines for handling cyanide-related byproducts and use fume hoods for thermal decomposition studies .

Properties

IUPAC Name |

2-cyanoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2/c4-2-1-3(5)6/h1H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLIREBYILWEBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2 | |

| Record name | CYANOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8476 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0027149 | |

| Record name | Cyanoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cyanoacetic acid is a yellow-brown liquid with an unpleasant odor. Sinks and mixes with water. (USCG, 1999), White hygroscopic solid; [Hawley] White crystalline solid; [MSDSonline] | |

| Record name | CYANOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8476 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

108 °C at 15 mm Hg | |

| Record name | CYANOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water, alcohol, ether; slightly sol in benzene, chloroform, Slightly sol in acetic acid | |

| Record name | CYANOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

greater than 1.1 at 68 °F (USCG, 1999) | |

| Record name | CYANOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8476 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | Cyanoacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4559 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Hygroscopic crystals | |

CAS No. |

372-09-8 | |

| Record name | CYANOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8476 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyanoacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=372-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanoacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000372098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYANOACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanoacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0027149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyanoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.131 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYANOACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZT550H2Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYANOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

151 °F (USCG, 1999), 66 °C | |

| Record name | CYANOACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8476 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CYANOACETIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/272 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.